alpha,beta-Trehalose
Description
Overview of Trehalose (B1683222) and its Isomeric Forms in Academic Inquiry
Trehalose (C₁₂H₂₂O₁₁) is a non-reducing sugar, meaning the two glucose units are joined by a 1,1-glycosidic bond, which involves the anomeric carbons of both glucose molecules. This linkage makes trehalose chemically stable and resistant to acid hydrolysis. wikipedia.org There are three stereoisomers of trehalose, distinguished by the configuration of this glycosidic linkage: α,α-trehalose, α,β-trehalose, and β,β-trehalose. wikipedia.orgresearchgate.net
The most common and naturally occurring isomer is α,α-trehalose, often simply referred to as trehalose. oup.com It is synthesized by a wide variety of organisms, including bacteria, fungi, plants, and invertebrate animals. wikipedia.org The other two isomers, α,β-trehalose and β,β-trehalose, are rarely found in nature. wikipedia.org
α,α-Trehalose: This is the isomer found widely in nature. The linkage is described as α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. wikipedia.org
α,β-Trehalose: Also known as neotrehalose, this isomer has an α,β-1,1-glycosidic linkage. oup.com It is defined by one glucose residue having an alpha configuration at the anomeric carbon, while the other has a beta configuration. nih.govchemicalbook.com It has not been isolated from living organisms, though it was reportedly identified in koji extract. oup.com
β,β-Trehalose: Referred to as isotrehalose, this isomer has a β,β-1,1-glycosidic linkage. wikipedia.org Like neotrehalose, it has not been found in living organisms but has been identified in starch hydrolysates. wikipedia.orgoup.com
The distinct glycosidic bonds of these isomers result in different three-dimensional structures and properties. For instance, neotrehalose (α,β-trehalose) is hydrolyzed by β-glycosidase enzymes, whereas isotrehalose (β,β-trehalose) can be hydrolyzed by both α- and β-glycosidase enzymes. askfilo.comaskfilo.com
| Isomer | Common Name(s) | Glycosidic Linkage | Natural Occurrence |
|---|---|---|---|
| α,α-Trehalose | Trehalose, Mycose | α,α-1,1 | Widespread in bacteria, fungi, plants, invertebrates wikipedia.org |
| α,β-Trehalose | Neotrehalose | α,β-1,1 | Not found in living organisms; identified in koji extract oup.com |
| β,β-Trehalose | Isotrehalose | β,β-1,1 | Not found in living organisms; found in starch hydrolysates wikipedia.orgoup.com |
Historical Perspectives on Trehalose's Emergence in Scientific Investigation
The scientific study of trehalose dates back to the 19th century. The first tentative discovery was in 1832 by H.A.L. Wiggers, who identified the substance in an ergot of rye. wikipedia.orgoup.com
A more definitive isolation and naming of the compound occurred in 1859. The French chemist Marcellin Berthelot isolated it from trehala manna, a substance produced by weevils, and consequently named it "trehalose". wikipedia.org These early investigations laid the groundwork for future research into the chemical properties and biological significance of this unique sugar. While these initial discoveries focused on the now-common α,α isomer, the subsequent chemical synthesis and identification of its stereoisomers, including α,β-trehalose (neotrehalose), expanded the scientific understanding of this disaccharide family. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTRYLNUVZCQOY-BTLHAWITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317551 | |
| Record name | α,β-Trehalose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neotrehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
585-91-1 | |
| Record name | α,β-Trehalose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,β-Trehalose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neotrehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 °C | |
| Record name | Neotrehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis Pathways of Trehalose
Trehalose-6-Phosphate (B3052756) Synthase/Phosphatase (TPS/TPP, OtsAB) Pathway
This pathway is the predominant route for trehalose (B1683222) synthesis in many prokaryotic and eukaryotic organisms, including bacteria, fungi, and plants. It is a two-step enzymatic process. mdpi.comannualreviews.orgnih.gov
Enzymatic Catalysis and Intermediate Metabolites (Trehalose-6-Phosphate)
The pathway begins with the enzyme trehalose-6-phosphate synthase (TPS), also known as OtsA in Escherichia coli. TPS catalyzes the transfer of a glucosyl moiety from UDP-glucose to glucose-6-phosphate, forming the intermediate metabolite trehalose-6-phosphate (T6P). mdpi.comnih.govoup.comresearchgate.netebi.ac.ukoup.comnih.govtandfonline.comresearchgate.netnih.govpnas.org
The second step involves trehalose-6-phosphate phosphatase (TPP), or OtsB in E. coli, which dephosphorylates T6P, yielding free trehalose and inorganic phosphate (B84403) (Pi). mdpi.comnih.govoup.comresearchgate.netebi.ac.ukoup.comnih.govtandfonline.comresearchgate.netnih.govpnas.org T6P itself is recognized not only as a precursor to trehalose but also as a significant signaling molecule involved in regulating carbon metabolism, plant development, and responses to environmental cues. oup.commdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comoup.com
Table 1: Trehalose-6-Phosphate Synthase/Phosphatase (OtsAB) Pathway Steps
| Step | Enzyme | Substrate(s) | Product(s) | Intermediate |
| 1 | Trehalose-6-Phosphate Synthase (TPS) | UDP-glucose, Glucose-6-phosphate | Trehalose-6-Phosphate (T6P), UDP | T6P |
| 2 | Trehalose-6-Phosphate Phosphatase (TPP) | Trehalose-6-Phosphate (T6P) | Trehalose, Inorganic Phosphate (Pi) | - |
Genetic Regulation of Pathway Genes (e.g., otsAB operon)
In Escherichia coli, the genes encoding TPS (otsA) and TPP (otsB) are organized into an operon, designated otsAB. mdpi.comasm.orgnih.govresearchgate.netresearchgate.net This operon is known to be regulated by the sigma factor RpoS, which plays a crucial role in the bacterial stress response. mdpi.comnih.govresearchgate.netresearchgate.net The transcription of otsAB is induced by osmotic shock, desiccation, entry into the stationary phase, and extreme temperatures, highlighting its importance in cellular protection under stress. asm.orgnih.govresearchgate.netresearchgate.netresearchgate.net Evidence suggests that otsBA may form a co-transcribed unit, with potential polar effects on gene expression. researchgate.net
Organism-Specific Pathway Adaptations
The OtsAB pathway is highly conserved and found across diverse life forms.
Prokaryotes : It is a primary route for trehalose synthesis, often induced by stress. mdpi.comannualreviews.orgnih.govasm.org
Eukaryotes : This pathway is the most common route for trehalose biosynthesis. mdpi.comannualreviews.org
Fungi : Organisms like Saccharomyces cerevisiae utilize the OtsAB pathway, where TPS and TPP enzymes can form complexes with regulatory subunits. annualreviews.orgoup.commdpi.comnih.govresearchgate.net
Plants : Plants employ the OtsAB pathway, with some species, such as Arabidopsis thaliana and Physcomitrella patens, possessing multiple TPS and TPP genes, suggesting complex regulation and specialized roles. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org T6P signaling is particularly significant in plants, influencing carbon assimilation and development. oup.comfrontiersin.orgresearchgate.netmdpi.com
Maltooligosyltrehalose Synthase/Hydrolase (TreYZ) Pathway
This pathway is primarily found in prokaryotes and utilizes glucans like starch, glycogen (B147801), or maltodextrins as substrates. mdpi.comannualreviews.orgnih.govasm.orgresearchgate.net It involves two enzymes:
Maltooligosyltrehalose synthase (TreY) : This enzyme catalyzes the conversion of the α-1,4-glucosidic bond at the reducing end of a glucan chain into an α,α-1,1-glycosidic bond, forming maltooligosyltrehalose. annualreviews.orgresearchgate.netnih.govmdpi.comnih.govasm.orgnih.govresearchgate.netoup.complos.org
Maltooligosyltrehalose trehalohydrolase (TreZ) : TreZ then hydrolyzes the maltooligosyltrehalose intermediate, releasing free trehalose. annualreviews.orgresearchgate.netnih.govmdpi.comnih.govasm.orgnih.govresearchgate.netoup.complos.org
This pathway is significant for organisms that utilize starch or glycogen reserves. researchgate.netmdpi.comnih.govasm.orgnih.govresearchgate.netoup.com
Trehalose Synthase (TreS) Pathway
The TreS pathway is found in certain bacteria and involves a single enzyme, trehalose synthase (TreS). nih.govresearchgate.netnih.govtandfonline.comresearchgate.netnih.govasm.orgnih.govresearchgate.netfrontiersin.orgplos.orgresearchgate.nettandfonline.comumich.eduscispace.com TreS catalyzes an intramolecular rearrangement of maltose (B56501), converting the α-1,4-glycosidic bond of maltose into the α,α-1,1-glycosidic bond of trehalose. nih.govresearchgate.netnih.govtandfonline.comresearchgate.netnih.govasm.orgnih.govresearchgate.netfrontiersin.orgplos.orgtandfonline.comumich.eduscispace.com This pathway offers a direct conversion from maltose to trehalose, making it potentially efficient for industrial production. plos.orgresearchgate.net
Trehalose Phosphorylase (TreP) Pathway
The TreP pathway involves trehalose phosphorylase (TreP), an enzyme found in some fungi and protists. annualreviews.orgmdpi.comresearchgate.net TreP catalyzes a reversible reaction, converting trehalose and inorganic phosphate into glucose and glucose-1-phosphate, or vice versa. annualreviews.orgnih.govresearchgate.nettandfonline.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.neticm.edu.pluniprot.orgtandfonline.com This pathway can synthesize trehalose from glucose-1-phosphate and glucose. researchgate.netuniprot.orgtandfonline.com
Table 2: Overview of Trehalose Biosynthesis Pathways
| Pathway | Key Enzyme(s) | Primary Substrate(s) | Product(s) | Organism Distribution |
| TPS/TPP (OtsAB) | Trehalose-6-Phosphate Synthase (TPS/OtsA), Trehalose-6-Phosphate Phosphatase (TPP/OtsB) | UDP-glucose, Glucose-6-phosphate | Trehalose, Inorganic Phosphate (Pi) | Prokaryotes, Eukaryotes, Fungi, Plants |
| TreYZ | Maltooligosyltrehalose Synthase (TreY), Maltooligosyltrehalose Trehalohydrolase (TreZ) | Maltodextrins, Starch, Glycogen | Trehalose | Primarily Prokaryotes |
| TreS | Trehalose Synthase (TreS) | Maltose | Trehalose | Certain Bacteria |
| TreP | Trehalose Phosphorylase (TreP) | Trehalose, Inorganic Phosphate (Pi) OR Glucose, Glucose-1-phosphate | Glucose-1-phosphate, Glucose OR Trehalose | Some Fungi, Protists |
| TreT (Mentioned in literature, not in outline for detailed discussion) | Trehalose Glycosyltransferring Synthase (TreT) | ADP-glucose, Glucose | Trehalose, ADP | Bacteria, Archaea |
Compound List:
Alpha,beta-Trehalose
Glucose
Glucose-1-phosphate (G1P)
Glucose-6-phosphate (G6P)
Inorganic Phosphate (Pi)
UDP-glucose
Trehalose-6-phosphate (T6P)
UDP
Maltose
Maltodextrins
Starch
Glycogen
Maltooligosyltrehalose
ADP-glucose
ADP
Trehalose Glycosyltransferring Synthase (TreT) Pathway
The Trehalose Glycosyltransferring Synthase (TreT) pathway represents a less common but significant route for trehalose synthesis, particularly observed in certain hyperthermophilic archaea and bacteria nih.govnih.govwikipedia.orgtandfonline.comasm.orgresearchgate.netuni-konstanz.de. This pathway uniquely synthesizes trehalose directly from nucleoside diphosphate (B83284) glucose (NDP-glucose) and glucose, releasing the corresponding nucleoside diphosphate (NDP) as a byproduct nih.govnih.govresearchgate.net.
The primary substrates for the TreT enzyme are ADP-glucose and glucose, yielding trehalose and ADP nih.govnih.govresearchgate.net. While less efficient, TreT can also utilize UDP-glucose and GDP-glucose as glucosyl donors nih.govnih.govasm.org. The reaction catalyzed by TreT is reversible, meaning it can also facilitate the degradation of trehalose back into glucose and ADP-glucose under specific conditions nih.govuni-konstanz.de.
Table 1: TreT Pathway Overview
| Enzyme | Primary Substrates | Primary Products | Organisms | Key Kinetic Parameters (T. litoralis, 90°C) |
| Trehalose Glycosyltransferring Synthase (TreT) | ADP-glucose, Glucose | Trehalose, ADP | Hyperthermophilic archaea (T. litoralis, P. horikoshii), some bacteria | Km (ADP-glucose): 1.14 mM; Vmax: 160 U/mg |
| UDP-glucose, GDP-glucose (less efficient) | Trehalose, UDP/GDP | Km (trehalose, reverse): 11.5 mM; Vmax: 17 U/mg |
The enzyme's structure and mechanism have been elucidated through studies on enzymes from organisms like Pyrococcus horikoshii and Thermococcus litoralis, revealing insights into its catalytic process nih.govnih.gov.
Interconnections with Broader Cellular Metabolic Networks
Trehalose metabolism is not an isolated process but is deeply integrated with fundamental cellular energy and storage pathways, notably glycogen metabolism and glycolysis. This interplay highlights trehalose's multifaceted role beyond simple stress protection.
Glycogen Metabolism: Trehalose and glycogen often function in concert as crucial carbon storage molecules, particularly in microorganisms like yeast (Saccharomyces cerevisiae) molbiolcell.orgnih.govnih.gov. Under conditions of nutrient limitation or stress, cells accumulate both trehalose and glycogen as reserves molbiolcell.orgnih.govoup.com. Research in S. cerevisiae indicates that trehalose stores are preferentially mobilized upon exiting a quiescent state, serving as an immediate energy source to fuel cell cycle progression and growth, whereas glycogen is utilized subsequently molbiolcell.org. This suggests a strategic allocation of energy reserves, with the more stable trehalose being maintained for extended periods of stress or quiescence molbiolcell.org.
Furthermore, direct metabolic links exist between trehalose and glycogen synthesis. Enzymes involved in the interconversion of glucose-6-phosphate, glucose-1-phosphate, and nucleoside diphosphate glucose (NDP-glucose) can influence the pools available for both pathways nih.govnih.gov. In some bacterial species, such as Mycobacterium, direct pathways facilitate the interconversion of trehalose and glycogen, underscoring a dynamic metabolic relationship nih.govnih.govmicrobiologyresearch.org. For instance, the GlgE pathway in mycobacteria utilizes trehalose as a precursor for glycogen-like α-glucans, and the TreS enzyme can convert glycogen into trehalose nih.govmicrobiologyresearch.org.
Glycolysis: The metabolism of trehalose also interfaces with glycolysis, the central pathway for glucose breakdown. In yeast, the synthesis of trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose by trehalose-6-phosphate synthase (TPS) can act as a mechanism to regulate and potentially restrict glycolytic flux, especially under conditions of high glucose availability nih.govmdpi.com. This modulation helps to prevent overflow metabolism, which can lead to detrimental effects like protein aggregation nih.gov.
Moreover, trehalose can indirectly influence glycolysis by affecting glucose uptake. Trehalose has been shown to inhibit the entry of glucose and fructose (B13574) into cells via glucose transporters (GLUTs). This inhibition can lead to reduced glycolytic flux and a decrease in ATP production, thereby activating AMP-activated protein kinase (AMPK) and initiating downstream metabolic responses, including autophagy mdpi.compreprints.org. This regulatory role suggests that trehalose metabolism can act as a signal to fine-tune cellular energy status and carbon flow.
General Metabolic Regulation: Beyond its roles as a storage compound and stress protectant, trehalose and its phosphorylated precursor, T6P, function as signaling molecules in various organisms, including plants mdpi.comoup.comconicet.gov.arannualreviews.org. These signaling roles integrate cellular carbon status with developmental processes and responses to environmental cues mdpi.comconicet.gov.arannualreviews.org. Trehalose accumulation is often correlated with reduced growth rates and specific phases of the cell cycle, such as the G1 phase, suggesting a link between carbohydrate storage and cell division control oup.com. The intricate network of enzymes and metabolites involved in trehalose synthesis and degradation highlights its importance in maintaining cellular homeostasis and adapting to diverse environmental conditions.
List of Compounds Mentioned:
ADP
ADP-glucose
AMP
ATP
Fructose-6-phosphate (F6P)
GDP-glucose
G1P (Glucose-1-phosphate)
G6P (Glucose-6-phosphate)
Glycogen
Glucose
Glucose-6-phosphate
Glycosyltransferases
Inorganic phosphate (Pi)
Maltodextrins
Maltose
NDP-glucose
NDP
Nucleoside diphosphate glucose
Pyrophosphate (PPi)
Trehalose
Trehalose-6-phosphate (T6P)
UDP
UDP-glucose (UDPG)
UDPG-PP (UDPG pyrophosphorylase)
Enzymatic Degradation Mechanisms of Trehalose
Trehalase Enzymes (EC 3.2.1.28)
Trehalase (α,α-trehalose-1-D-glucohydrolase) is a glycoside hydrolase that catalyzes the hydrolysis of the α,α-1,1-glycosidic bond in trehalose (B1683222), yielding two molecules of glucose. wikipedia.orgtuscany-diet.netresearchgate.net This enzyme is widespread in nature, found in bacteria, fungi, plants, insects, and mammals. nih.govoup.comwikipedia.org
Trehalases can be broadly classified based on their optimal pH and their location within or outside the cell. wikipedia.orgcazypedia.org The two main types are acid trehalases and neutral trehalases. wikipedia.orgjst.go.jp
Acid Trehalase (AT) : These enzymes function optimally at an acidic pH, typically between 4.0 and 5.0. jst.go.jp In fungi like Saccharomyces cerevisiae, acid trehalase is often a glycosylated protein found in vacuoles or secreted into the periplasmic space, where it hydrolyzes extracellular trehalose. wikipedia.orgoup.comoup.com This allows the organism to use external trehalose as a carbon source. oup.comnih.gov
Neutral Trehalase (NT) : Neutral trehalases have an optimal pH around 7.0 and are typically located in the cytoplasm. wikipedia.org In yeast, the neutral trehalase is a cytosolic enzyme responsible for mobilizing endogenous trehalose stores in response to various signals, such as during spore germination or in response to stress. jst.go.jpoup.com
In bacteria, trehalases are also found in different subcellular locations:
Periplasmic Trehalase : In bacteria like Escherichia coli, a periplasmic trehalase (TreA) is induced by high osmolarity. wikipedia.orgoup.com It breaks down trehalose in the periplasm, and the resulting glucose is then transported into the cytoplasm. wikipedia.orgoup.com
Cytoplasmic Trehalase : E. coli also possesses a cytoplasmic trehalase (TreF) that metabolizes trehalose within the cell. oup.com
Table 1: Classification and Localization of Trehalase Enzymes
| Enzyme Type | Optimal pH | Typical Localization | Primary Function | Organism Examples |
| Acid Trehalase (AT) | 4.0 - 5.0 | Vacuolar, Periplasmic, Extracellular | Hydrolysis of extracellular trehalose | Saccharomyces cerevisiae, Fungi |
| Neutral Trehalase (NT) | ~7.0 | Cytoplasmic | Mobilization of intracellular trehalose | Saccharomyces cerevisiae, Fungi |
| Periplasmic Trehalase | 6.5 - 7.5 | Periplasm | Hydrolysis of exogenous trehalose under high osmolarity | Escherichia coli |
| Cytoplasmic Trehalase | 6.5 - 7.5 | Cytoplasm | Hydrolysis of intracellular trehalose | Escherichia coli |
Trehalases are inverting glycosidases, meaning the stereochemistry at the anomeric carbon is inverted during hydrolysis. oup.comcazypedia.org The hydrolysis of the α,α-1,1-glycosidic bond by trehalase is a single-step nucleophilic substitution reaction. oup.com The process involves two key acidic amino acid residues at the active site, typically an aspartate (Asp) and a glutamate (B1630785) (Glu). nih.govcazypedia.org
The proposed mechanism is as follows:
One of the acidic residues acts as a general acid, protonating the glycosidic oxygen. oup.com
This protonation facilitates the cleavage of the glycosidic bond, leading to the departure of one glucose molecule. oup.com
Simultaneously, the second acidic residue acts as a general base, activating a water molecule. oup.com
The activated water molecule then attacks the anomeric carbon of the remaining glucose unit. oup.com
This results in the formation of a second glucose molecule with an inverted anomeric configuration (β-glucose), while the first is released as α-glucose. oup.com
Based on amino acid sequence similarities, trehalases are classified into different Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZYmes (CAZy) database. nih.govjst.go.jp The primary families containing trehalases are GH15, GH37, and GH65. nih.govnih.govoup.com The catalytic domains of enzymes in these families commonly share an (α/α)6-barrel structure. nih.gov
GH37 : This family is almost exclusively composed of trehalases. wikipedia.orgebi.ac.uk GH37 trehalases are found across all domains of life and follow an inverting mechanism, using an Aspartate as the catalytic proton donor and a Glutamate as the catalytic nucleophile/base. nih.govcazypedia.orgcazy.org They can be further categorized as neutral or acidic based on their optimal pH. cazypedia.org
GH15 : While this family predominantly contains glucoamylases, some archaeal and bacterial trehalases have been identified within GH15. asm.orgcazypedia.orgmdpi.com These enzymes also have an (α/α)6 barrel catalytic domain and operate via an inverting mechanism, but they use two glutamic acid residues for catalysis. asm.orgcazypedia.org For instance, trehalases from the archaea Thermoplasma volcanium and T. acidophilum belong to this family. asm.org
GH65 : This family is diverse, containing both trehalases (hydrolases) and phosphorylases. cazypedia.orgwikipedia.orgnih.gov GH65 trehalases are typically acid trehalases found in fungi and bacteria. jst.go.jpnih.gov The catalytic mechanism is inverting, with a glutamic acid residue acting as the proton donor. nih.govcazy.org Unlike GH37, the nucleophile in the hydrolytic reaction is a water molecule, not an amino acid residue. nih.gov
Table 2: Characteristics of Trehalase-Containing Glycoside Hydrolase Families
| GH Family | Primary Activity | Other Activities | Catalytic Mechanism | Catalytic Residues (Acid/Base) | Organism Examples |
| GH37 | Trehalase | - | Inverting | Asp / Glu | Escherichia coli, Saccharomyces cerevisiae |
| GH15 | Glucoamylase | Trehalase, Glucodextranase | Inverting | Glu / Glu | Thermoplasma volcanium, Microbacterium phyllosphaerae |
| GH65 | Phosphorylases | Trehalase, Maltose (B56501) Phosphorylase | Inverting | Glu / Water (for hydrolase) | Saccharomyces cerevisiae (acid trehalase) |
Many organisms possess multiple genes encoding for trehalase enzymes, which might suggest functional redundancy. oup.comnih.gov However, studies indicate that these different trehalases often have specialized and distinct physiological roles, determined by their subcellular localization and regulatory properties. oup.comnih.gov
For example, in fungi, the cytosolic neutral trehalase is dedicated to mobilizing internal trehalose reserves for energy during specific developmental stages or in response to stress. oup.comnih.gov In contrast, the extracellular acid trehalase is a "carbon scavenger," enabling the cell to utilize trehalose present in the external environment. oup.comnih.gov
In the bacterium Cellvibrio japonicus, which has two predicted GH37 trehalase genes (tre37A and tre37B), research has shown a lack of functional redundancy. nih.govosti.gov Mutational analysis revealed that only Tre37A is essential for the utilization of trehalose, and it functions as a periplasmic enzyme. nih.gov This demonstrates that even within the same GH family, different trehalase enzymes in a single organism can have non-overlapping, specific functions. nih.gov Similarly, in insects, the soluble (Tre-1) and membrane-bound (Tre-2) trehalases exhibit different tissue distributions and play distinct roles in processes like chitin (B13524) biosynthesis. plos.org
Trehalose Phosphorylase Enzymes (EC 2.4.1.64/2.4.1.231)
Trehalose phosphorylase (TP) offers an alternative pathway for trehalose degradation. nih.govoup.com Instead of hydrolysis, TP catalyzes the reversible phosphorolysis of trehalose in the presence of inorganic phosphate (B84403) (Pi). nih.govcazypedia.org This reaction cleaves the glycosidic bond and transfers a glucose moiety to the phosphate, yielding glucose and glucose-1-phosphate. nih.gov
These enzymes are classified in the GH65 family and are distinguished by the stereochemistry of their products: nih.govcazypedia.org
EC 2.4.1.64 (Inverting) : This enzyme produces β-glucose-1-phosphate from trehalose and inorganic phosphate. nih.govcazypedia.org The phosphorolysis proceeds with an inversion of the anomeric configuration. cazypedia.org
EC 2.4.1.231 (Retaining) : This type of trehalose phosphorylase retains the anomeric configuration, producing α-glucose-1-phosphate. nih.govqmul.ac.ukexpasy.org It is often found in fungi. nih.gov
The reversibility of the reaction allows these enzymes to also function in the synthesis of trehalose. nih.govcazypedia.org
Phosphotransferase System (PTS)-Mediated Trehalose Uptake and Degradation
In many bacteria, the uptake and initial step of degradation of certain sugars are coupled through the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS). plos.orgdntb.gov.ua For trehalose, a specific PTS is employed, particularly under low osmolarity conditions. nih.govplos.org
The process involves the following steps:
Transport and Phosphorylation : Trehalose is transported across the cell membrane by a trehalose-specific Enzyme II complex (EIITre), which is encoded by the treB gene. nih.govplos.org During transport, the trehalose molecule is concomitantly phosphorylated. nih.govplos.org
Formation of Trehalose-6-Phosphate (B3052756) : The phosphate group is transferred from phosphoenolpyruvate (PEP) via a cascade involving Enzyme I (EI) and the histidine phosphocarrier protein (HPr), ultimately resulting in the formation of trehalose-6-phosphate inside the cytoplasm. nih.govplos.orgresearchgate.net
Hydrolysis : The intracellular trehalose-6-phosphate is then hydrolyzed by a specific enzyme, trehalose-6-phosphate hydrolase (encoded by the treC gene), into glucose and glucose-6-phosphate. nih.govresearchgate.net Both products can then readily enter the glycolysis pathway for energy production. nih.gov
This system is an efficient mechanism for capturing and preparing trehalose for catabolism in a single, coordinated process. nih.govdntb.gov.ua
Biological and Cellular Roles of Trehalose in Stress Response and Cellular Homeostasis
Mechanisms of Stress Protection and Tolerance
Theoretical and in-silico studies suggest that α,β-trehalose may confer protection against various environmental challenges through mechanisms analogous to those of α,α-trehalose, although with notable differences in efficacy and molecular interaction.
In environments with high solute concentrations, cells face osmotic stress due to the efflux of water, leading to a potentially damaging increase in intracellular solute concentration and a decrease in cell volume. Compatible solutes, or osmoprotectants, are accumulated by cells to counteract these effects by balancing the internal and external osmotic potential without interfering with cellular processes.
While direct biological studies on α,β-trehalose as an osmoprotectant are not available, its structural similarity to α,α-trehalose suggests a potential role. The protective effects of trehalose (B1683222) isomers are linked to their interactions with cellular membranes. Molecular dynamics simulations have been employed to compare the influence of α,α-trehalose and α,β-trehalose on lipid bilayers, which are primary sites of osmotic stress damage. These simulations indicate that both isomers interact with the polar headgroups of phospholipids (B1166683) at the membrane surface. This interaction helps to maintain the hydration layer around the membrane, a critical factor in preserving its integrity under high osmotic conditions. The sugar molecules effectively act as water substitutes, preventing excessive dehydration and the subsequent phase transitions of the lipid bilayer that can lead to cellular leakage and collapse.
Anhydrobiosis, or "life without water," is an extreme form of desiccation tolerance observed in some organisms that allows them to survive the almost complete removal of cellular water. The accumulation of sugars, particularly α,α-trehalose, is a key strategy in surviving such conditions. The primary proposed mechanisms for this protection are the "water replacement hypothesis" and the "vitrification theory."
The water replacement hypothesis posits that trehalose molecules directly hydrogen bond with the polar headgroups of membrane phospholipids and the hydrophilic domains of proteins, effectively replacing the water molecules that would normally hydrate (B1144303) these structures. acs.orgnih.govresearchgate.netnih.gov This prevents the fusion of membranes and the denaturation of proteins. A comparative molecular dynamics study investigating α,α-linked versus α,β-linked disaccharides provides insight into how α,β-trehalose might function in this capacity. The study revealed that while both isomers can form hydrogen bonds with lipid headgroups, the stereochemistry of the glycosidic bond influences the effectiveness of this interaction. The α,α-isomer is generally more effective at maintaining the spacing between lipid molecules in a dehydrated state.
The vitrification theory suggests that high concentrations of trehalose form a glassy, amorphous solid state within the desiccated cell. This vitrified matrix immobilizes macromolecules, preventing protein denaturation and aggregation, and membrane fusion. The high glass transition temperature (Tg) of α,α-trehalose is a key factor in its effectiveness. While specific data on the Tg of α,β-trehalose in a biological context is scarce, its chemical structure suggests it would also undergo vitrification, though its efficacy compared to the α,α isomer in a cellular environment has not been experimentally determined. It has been hypothesized that α,β-trehalose could protect cells and biological molecules from desiccation in a manner similar to α,α-trehalose. researchgate.net
Organisms that synthesize α,α-trehalose often exhibit enhanced tolerance to both extreme heat and cold. acs.orgnih.govresearchgate.net This protection is attributed to the stabilization of proteins and membranes, preventing denaturation at high temperatures and damaging ice crystal formation at low temperatures.
In the context of cold stress and cryoprotection, the ability of α,α-trehalose to prevent the formation of large, damaging ice crystals is crucial. It achieves this by forming a vitrified state at low temperatures. While comparative studies on the cryoprotective properties of α,β-trehalose are lacking, its potential to form a glassy matrix suggests it could offer some level of protection against freezing damage.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS can cause significant damage to lipids, proteins, and nucleic acids. α,α-Trehalose has demonstrated antioxidant properties, protecting cells from oxidative damage. acs.orgfrontiersin.orgresearchgate.net
The mechanisms by which trehalose may alleviate oxidative stress include the direct scavenging of free radicals and the protection of antioxidant enzymes. pharmaexcipients.com The numerous hydroxyl (-OH) groups on the trehalose molecule are thought to be responsible for its radical-scavenging activity. pharmaexcipients.com Although direct studies on the free-radical scavenging capacity of α,β-trehalose are not prevalent in the literature, its structure, also possessing multiple hydroxyl groups, implies a potential for similar antioxidant activity. The specific orientation of these groups, differing from α,α-trehalose due to the β-linkage, could influence its reactivity and effectiveness as a scavenger, a subject that requires empirical investigation.
The ability of α,α-trehalose to protect cells from various chemical toxins is an area of ongoing research. This protection is generally linked to its role in maintaining protein and membrane integrity, thereby preventing cellular damage induced by xenobiotics. There is currently no specific research available detailing the role or efficacy of α,β-trehalose in the response to chemical toxicity.
Molecular Chaperone Activity and Protein Stability Maintenance
Beyond its role in stress tolerance, α,α-trehalose is often referred to as a "chemical chaperone" due to its ability to assist in the proper folding of proteins and prevent their aggregation, particularly under stress conditions. researchgate.netnih.govnih.gov It stabilizes the partially unfolded state of proteins, preventing irreversible denaturation and promoting refolding once normal conditions are restored. acs.org
This chaperone-like activity is attributed to several physicochemical properties. The preferential exclusion theory suggests that trehalose is preferentially excluded from the protein's surface, which thermodynamically favors a more compact, folded state of the protein to minimize the surface area exposed to the solvent. Furthermore, direct hydrogen bonding between trehalose and protein residues can stabilize the protein's native structure.
While the chaperone activity of α,β-trehalose has not been directly studied, its structural properties provide a basis for hypothesizing its potential role. The lifetime of the internal motions about the glycosidic linkage for neotrehalose (α,β-trehalose) is 3.16 ns, which is less than that of α,α-trehalose (4.74 ns), indicating greater conformational flexibility. acs.org This difference in flexibility could impact how it interacts with the surfaces of proteins and its efficiency in preventing aggregation and maintaining stability. However, without direct experimental data, its role as a molecular chaperone remains speculative.
Preservation of Native Protein Conformation and Enzyme Activity
Beyond preventing aggregation, alpha,beta-trehalose is instrumental in preserving the native, functional conformation of proteins and maintaining enzyme activity. nih.govresearchgate.net One of the primary mechanisms by which it achieves this is through the "water replacement hypothesis." nih.gov During dehydration, trehalose molecules are thought to form hydrogen bonds with the protein surface, effectively replacing the shell of water that normally surrounds the biomolecule. nih.gov This interaction helps to maintain the protein's three-dimensional structure in the absence of sufficient water. nih.gov
This bioprotective capacity is crucial for the survival of organisms that undergo anhydrobiosis, a state of suspended animation induced by extreme dehydration. nih.gov The ability of trehalose to stabilize proteins in a dry state has also been harnessed for the preservation of pharmaceuticals and in the cryopreservation of cells and tissues. nih.gov For instance, it has been shown to protect enzymes like yeast glucose-6-phosphate dehydrogenase and phosphoglucoisomerase from thermoinactivation. nih.gov Furthermore, trehalose can increase the melting temperature of enzymes, delaying thermal unfolding and preserving their catalytic function at higher temperatures. nih.gov
Research has also indicated that trehalose favors the collapse of the unfolded state of a protein, which in turn increases the rate of folding and decreases the rate of unfolding. nih.gov This dynamic contributes to a cellular environment where proteins are more likely to remain in or return to their active conformations.
Membrane and Lipid Bilayer Stabilization
The protective effects of this compound extend to cellular membranes and lipid bilayers, which are also vulnerable to damage from environmental stressors. nih.govmdpi.com It has been experimentally demonstrated that trehalose can stabilize biomembranes and model lipid bilayers when they are exposed to damaging conditions such as dehydration. nih.gov The disaccharide is effective at inhibiting fusion between bilayers, preventing leakage of cellular contents, and inhibiting lateral phase separations and the formation of non-bilayer phases. nih.gov
Molecular dynamics simulations have provided insights into the interaction of trehalose with phospholipid bilayers. nih.gov These studies show that trehalose molecules position themselves near the lipid headgroups, interacting directly with the bilayer through hydrogen bonds. nih.gov This interaction is thought to mimic the solvation provided by water molecules, thereby preserving the spacing between headgroups and maintaining the membrane in a fluid state even under dehydrating conditions. nih.gov This prevents the mechanical stress that would otherwise occur when lipid chains are brought into close contact. nih.gov
During freezing, dehydration of the cell can lead to increased vulnerability of plasma membrane lipids to peroxidation. mdpi.com Trehalose has been shown to effectively counteract this by preventing irreversible changes to the membrane lipids and neutralizing the formation of harmful free radicals. mdpi.com This antioxidant function is attributed to its ability to inhibit the oxidation of unsaturated fatty acids. mdpi.com
The table below outlines the key roles of trehalose in membrane stabilization:
| Phenomenon | Effect of Trehalose | Mechanism | Reference |
| Dehydration | Inhibits fusion, leakage, and phase separation. | Replaces water at the lipid headgroups, maintaining spacing. | nih.gov |
| Freezing | Prevents peroxidation of membrane lipids. | Inhibits oxidation of unsaturated fatty acids. | mdpi.com |
| High Temperature | Minimizes disruptive effects and stabilizes bilayer structure. | Increases the number of trehalose-bilayer hydrogen bonds. | nih.gov |
Metabolic Regulation and Signaling Functions
In plants, the precursor to trehalose, trehalose-6-phosphate (B3052756) (T6P), has emerged as a crucial signaling molecule that regulates carbon metabolism and acts as a sensor for sucrose (B13894) availability. nih.govresearchgate.netnih.govhhu.de T6P levels in plant tissues are closely correlated with sucrose levels, functioning as a signal of the plant's current sugar status. researchgate.nethhu.de This signaling role is part of a homeostatic mechanism that helps to maintain sucrose levels within an optimal range, analogous to the insulin-glucagon system that regulates blood glucose in animals. nih.govhhu.de
The synthesis of T6P is catalyzed by trehalose-6-phosphate synthase (TPS), and its subsequent dephosphorylation to trehalose is carried out by trehalose-6-phosphate phosphatase (TPP). frontiersin.org The dual function of T6P as both a signal and a homeostatic regulator of sucrose allows plants to balance the production of sucrose in source leaves with the demand for sucrose from growing sink organs. nih.govresearchgate.net This intricate regulatory network ensures that carbon resources are allocated efficiently throughout the plant. hhu.de
Trehalose and T6P play a significant role in directing the flow of carbon through metabolic pathways, including glycolysis. nih.gov While trehalose is typically synthesized during gluconeogenesis when glucose is limited, it can also be produced directly from glucose by channeling glucose-6-phosphate away from glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov This metabolic rewiring can be a response to cellular conditions, such as a limitation in inorganic phosphate, where the synthesis of trehalose also serves to release phosphate. nih.gov
T6P has been shown to regulate starch metabolism. frontiersin.org For example, the exogenous application of trehalose to Arabidopsis can lead to the accumulation of starch by increasing the activity of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in starch synthesis. frontiersin.org It is proposed that T6P may be transported into plastids where it induces starch synthesis. frontiersin.org At night, T6P is involved in regulating the breakdown of leaf starch reserves into sucrose, potentially linking starch turnover in source leaves to the carbon demands of developing sink organs. nih.gov
The regulatory roles of trehalose and T6P in carbon metabolism have profound impacts on plant growth, development, and ultimately, agricultural productivity. researchgate.netgoogle.comresearchgate.net The Tre/T6P system exercises a central, controlling influence over various developmental processes, including germination, flowering, fruit and grain formation, and the storage of carbohydrates. google.com By signaling carbohydrate availability, T6P influences developmental decisions that will affect future demand for sucrose, such as shoot branching and embryogenesis. nih.govresearchgate.net
Alterations in T6P levels, through genetic modification of TPS or TPP enzymes, can lead to significant changes in plant phenotypes, including flowering time and root development. hhu.deresearchgate.net For instance, overexpression of genes involved in the trehalose pathway has been shown to improve stress tolerance and, in some cases, enhance productivity in transgenic plants. nih.gov The application of trehalose to crops can also lead to increased yields, potentially by inhibiting starch breakdown and thereby promoting starch accumulation in crops like potatoes and corn. google.com
The following table summarizes the impact of the trehalose pathway on plant characteristics:
| Process | Role of Trehalose/T6P | Outcome | Reference |
| Growth and Development | Central coordinating regulator of carbohydrate production and flow. | Influences germination, differentiation, flowering, and fruit/grain formation. | google.com |
| Carbon Allocation | Signals sucrose availability and regulates starch metabolism. | Balances carbon supply and demand between source and sink tissues. | nih.govresearchgate.netnih.gov |
| Crop Yield | Can inhibit starch breakdown and promote its accumulation. | Potential for increased yield in starch-storing crops. | google.com |
| Stress Tolerance | Stabilizes proteins and membranes. | Increased tolerance to abiotic stresses. | researchgate.net |
Role in Cellular Homeostasis and Energy Metabolism
Alpha,alpha-Trehalose is a crucial molecule for maintaining cellular stability and managing energy resources in a wide array of organisms, from bacteria to invertebrates and plants. nih.govnih.gov It functions as a protectant for proteins and cellular membranes against various stress conditions, thereby playing a significant role in cellular homeostasis. nih.govresearchgate.net
Energy Source: Trehalose serves as a vital and readily available source of energy. In insects, it is the primary sugar in the hemolymph (blood), providing the rapid energy required for activities like flight. nih.gov The enzymatic breakdown of one molecule of trehalose by trehalase yields two glucose molecules, making it a highly efficient energy reserve. wikipedia.orglndcollege.co.in In many bacteria and fungi, trehalose is utilized as a carbon source to support growth, particularly in carbon-limited environments. nih.govnih.gov
Metabolic Regulation and Homeostasis: Beyond being a simple energy store, trehalose and its metabolic precursor, trehalose-6-phosphate (T6P), act as signaling molecules that regulate metabolic pathways. In plants, T6P levels are linked to sucrose availability and play a central role in coordinating metabolism with growth and development. mdpi.com In some organisms, trehalose can influence glucose transport and glycolysis. oup.com The maintenance of trehalose levels is tightly controlled; its synthesis is often induced by stress, and its degradation by trehalase helps return the cell to homeostasis once the stress has passed. oup.com Studies have also indicated that trehalose can affect glucose metabolism and help maintain glucose homeostasis in animal models, potentially by influencing insulin (B600854) sensitivity and secretion, managing oxidative stress, and reducing inflammation. nih.govmdpi.com
The table below summarizes key findings on the role of alpha,alpha-trehalose in cellular homeostasis and energy metabolism.
Table 1: Research Findings on Trehalose in Homeostasis and Metabolism| Organism/System | Finding | Reference(s) |
|---|---|---|
| Insects | Serves as the primary blood sugar for energy-intensive activities like flight. | nih.gov |
| Bacteria & Fungi | Utilized as a carbon and energy source, supporting growth. | nih.govnih.gov |
| Plants | The precursor T6P acts as a key signaling molecule, linking carbon availability (sucrose) to growth and development. | mdpi.com |
| Animal Models | Shown to improve glucose homeostasis and energy balance. | nih.gov |
| Various Organisms | Protects proteins and membranes from stress, maintaining cellular integrity. | nih.govresearchgate.net |
Involvement in Pathogen Virulence and Host-Pathogen Interactions
Trehalose metabolism is significantly implicated in the virulence of a diverse range of bacterial and fungal pathogens. nih.govnih.gov Its roles are often specific to the pathogen and the host environment, contributing to infection through various mechanisms. tandfonline.com
Pathogen Growth and Colonization: For many pathogens, the ability to synthesize or utilize trehalose is critical for survival and growth within the host. It can serve as a carbon source, enabling the pathogen to proliferate in environments where other nutrients may be scarce. nih.gov Furthermore, the protective properties of trehalose help pathogens withstand the stressful conditions encountered during infection, such as oxidative stress from host immune cells, osmotic stress, and nutrient limitation, thereby facilitating host colonization. nih.govnih.gov
Structural Roles and Immune Modulation: In some bacteria, notably Mycobacterium tuberculosis, trehalose is a fundamental component of the cell wall. nih.gov It is integral to various glycolipids, such as Trehalose Dimycolate (TDM), also known as cord factor. These trehalose-containing lipids are themselves potent virulence factors that can modulate the host's immune response, influencing the course and severity of the infection. nih.govresearchgate.net Pathogens have developed complex mechanisms involving trehalose that contribute to cell wall integrity, morphogenesis, and evasion of the host immune system. nih.govprolekarniky.cz The absence of a complete trehalose metabolism system is often associated with a reduced pathogenic potential. plos.org
The table below details examples of trehalose's role in pathogen virulence.
Table 2: Examples of Trehalose's Role in Pathogen Virulence| Pathogen | Role of Trehalose/Trehalose Metabolism | Impact on Virulence | Reference(s) |
|---|---|---|---|
| Mycobacterium tuberculosis | Structural component of cell wall glycolipids (e.g., Cord Factor). | Essential for growth and modulating host immune response. | nih.govnih.gov |
| Pseudomonas aeruginosa | Required for pathogenesis in plant hosts (e.g., Arabidopsis). | Crucial for growth and nutrient acquisition within the plant leaf. | plos.org |
| Various Bacteria & Fungi | Acts as a protectant against host-induced stresses (e.g., oxidative stress). | Enhances survival and colonization within the host. | nih.govnih.govnih.gov |
| Fungi | Trehalose biosynthesis pathways are linked to traits like growth at host temperature and cell wall integrity. | Essential for establishing infection; pathways are targets for antifungal drugs. | tandfonline.com |
Regulation of Gene Expression and Activation of Stress-Responsive Pathways
Trehalose and its precursor, T6P, are not merely protective molecules but also key regulators of gene expression, particularly in response to environmental stress. nih.gov This regulatory function allows organisms to mount a coordinated defense against adverse conditions.
Signaling and Gene Regulation in Plants: In plants, T6P is a critical signaling molecule that influences gene expression related to carbon metabolism and stress response. mdpi.com It functions as a proxy for sugar availability, and its levels can inhibit the activity of certain protein kinases (like SnRK1), which in turn alters the transcription of numerous genes involved in growth and stress adaptation. mdpi.com The expression of genes encoding trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP), the enzymes that synthesize and dephosphorylate T6P, is itself responsive to abiotic stresses like cold, drought, and salinity. ias.ac.inmdpi.com
Stress Response in Fungi and Bacteria: In fungi and bacteria, the induction of trehalose biosynthesis is a hallmark of the cellular response to stress. nih.gov This accumulation is often triggered at the transcriptional level, where stress conditions lead to the upregulation of genes in the trehalose synthesis pathways. researchgate.net For example, in the fungus Volvariella volvacea, low-temperature stress alters the expression of genes such as TPP and trehalose phosphorylase (TP), leading to changes in intracellular trehalose content. nih.gov This genetic regulation is a crucial part of the organism's strategy to survive conditions like heat, desiccation, and oxidative stress. nih.govresearchgate.net
Autophagy and Oxidative Stress Pathways: In animal cells, trehalose has been shown to induce autophagy, a cellular recycling process that is crucial for clearing damaged components and maintaining homeostasis. nih.gov This induction can occur through the activation of transcription factors like TFEB, a master regulator of the autophagy-lysosome pathway. mdpi.com Trehalose can also activate the Keap1-Nrf2 pathway, which leads to the expression of antioxidant genes, thereby protecting the cell from oxidative damage. nih.gov
The table below outlines the regulatory roles of trehalose and T6P in gene expression.
Table 3: Regulatory Roles of Trehalose and T6P in Gene Expression| Regulatory Molecule | Organism/System | Pathway/Mechanism | Target/Outcome | Reference(s) |
|---|---|---|---|---|
| Trehalose-6-Phosphate (T6P) | Plants | Inhibition of SnRK1 kinase | Regulation of genes for carbon metabolism, growth, and stress adaptation. | mdpi.com |
| Trehalose | Fungi, Bacteria | Upregulation of synthesis genes (TPS, TPP) | Accumulation of trehalose to protect against abiotic stress. | nih.govnih.gov |
| Trehalose | Animal Cells | Activation of TFEB | Induction of autophagy- and lysosome-related genes. | mdpi.com |
| Trehalose | Animal Cells | Activation of Keap1-Nrf2 pathway | Upregulation of antioxidant gene expression to combat oxidative stress. | nih.gov |
Molecular Interactions and Structural Biology of Trehalose
Trehalose-Protein Interactions
The interaction between a sugar and a protein in an aqueous environment is governed by a complex interplay of thermodynamics and structural compatibility. For α,α-trehalose, these interactions lead to robust protein stabilization, a phenomenon explained by several key theories. However, the applicability of these frameworks to α,β-trehalose is not supported by available evidence.
Theoretical Frameworks: Inapplicability of Preferential Exclusion and Water Replacement Hypotheses
Two leading theories explain the bioprotective effects of α,α-trehalose: the Preferential Exclusion (or Water Entrapment) Hypothesis and the Water Replacement Hypothesis . nih.govresearchgate.net
Preferential Exclusion: In aqueous solutions, stabilizers like α,α-trehalose are typically excluded from the protein's surface. nih.govchalmers.se This thermodynamically unfavorable situation is minimized by the protein adopting its most compact, native state, thus reducing the surface area exposed to the sugar. nih.gov This process forces water molecules to structure themselves around the protein, effectively "entrapping" a hydration layer that preserves the protein's native conformation. nih.gov
Water Replacement Hypothesis: Under conditions of severe dehydration, α,α-trehalose is thought to directly substitute for water molecules in the protein's hydration shell. nih.govacs.org It achieves this by forming hydrogen bonds with the polar residues on the protein surface, acting as a surrogate for the essential water layer and physically preventing denaturation. nih.govresearchgate.net
Crucially, research comparing different trehalose (B1683222) isomers has shown that α,β-trehalose is ineffective at preserving the structure of biomolecules like supported lipid bilayers during drying. nih.gov This failure is attributed to its molecular conformation. The α,β-(1→1) glycosidic linkage results in a more "open" and flexible structure compared to the compact, "clam shell" conformation of α,α-trehalose. nih.gov This structural difference prevents α,β-trehalose from effectively substituting for water at interfaces, rendering the Water Replacement Hypothesis inapplicable. Consequently, the thermodynamic premises for preferential exclusion are also not met in a manner that would lead to effective protein stabilization.
Hydrogen Bonding Interactions between Trehalose and Protein Surfaces
Direct hydrogen bonding is central to the Water Replacement Hypothesis. For α,α-trehalose to stabilize a dehydrated protein, its hydroxyl groups must align correctly to interact with the protein's surface residues. nih.gov The specific axial-axial linkage of α,α-trehalose facilitates a conformation that is conducive to this interaction. nih.gov
In contrast, the axial-equatorial linkage in α,β-trehalose leads to a different three-dimensional arrangement of its hydroxyl groups. nih.gov This stereochemical difference means it cannot mimic the hydrogen bonding network of water at the protein surface as effectively as the α,α isomer. Therefore, significant stabilizing hydrogen bond interactions between α,β-trehalose and protein surfaces are not expected to occur, which aligns with its observed lack of bioprotective efficacy.
Influence on Protein Hydration Shell Dynamics
The hydration shell—the layer of water molecules immediately surrounding a protein—is critical to its structure and function. Bioprotectants like α,α-trehalose are known to slow down the dynamics of this hydration water, a factor believed to contribute to stabilization. researchgate.net By ordering the water network and increasing the viscosity of the local environment, α,α-trehalose reduces the conformational fluctuations of the protein that can lead to unfolding. researchgate.net
Given that α,β-trehalose is preferentially excluded from biomolecular surfaces and does not effectively replace water, it is unlikely to have the same ordering effect on the protein hydration shell. nih.gov Without the intimate association characteristic of α,α-trehalose, it cannot significantly alter the dynamics of the crucial water layer surrounding the protein.
Trehalose-Water Interactions
The way a sugar interacts with the surrounding water molecules dictates its properties in solution and its effectiveness as an osmolyte or bioprotectant.
Effect on Bulk Water Structure and Dynamics
While specific studies on the effect of α,β-trehalose on bulk water structure are scarce, its different molecular shape suggests its impact would differ from the α,α isomer. Without the specific conformational rigidity of α,α-trehalose, its ability to organize bulk water molecules into extensive, stabilized networks is likely diminished.
Intermolecular Clustering Characteristics of Trehalose in Aqueous Solutions
Aqueous solutions of α,α-trehalose exhibit a tendency for concentration-dependent molecular clustering. wikipedia.orglu.se Through intermolecular hydrogen bonds, α,α-trehalose molecules can self-associate to form transient clusters. wikipedia.orgnih.gov At high concentrations (1.5–2.2 M), these clusters can percolate to form large, continuous aggregates that contribute to the formation of a glassy matrix upon drying. wikipedia.org This vitrification is another key mechanism of bioprotection.
The tendency for α,β-trehalose to form similar clusters has not been well-characterized. However, its more open and flexible conformation may lead to different self-association behavior. nih.gov The inability of α,β-trehalose to form a protective glassy state, as implied by its failure to preserve membranes, suggests that its intermolecular clustering characteristics are fundamentally different and not conducive to forming a stable amorphous matrix.
Advanced Biophysical and Computational Methodologies
The characterization of α,β-Trehalose at the molecular level relies on sophisticated techniques that probe its structure, dynamics, and interactions with its environment. These methods provide a detailed picture of how the unique α,β-(1↔1) glycosidic linkage influences the disaccharide's properties compared to its isomers.
Small-Angle Neutron Scattering (SANS) for Structural Characterization
Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure of macromolecules in solution on a length scale of approximately 1 to 500 nanometers. By measuring the elastic scattering of neutrons from a sample, SANS can provide information about the size, shape, and conformation of molecules and their complexes. A key advantage of SANS is the ability to use deuterium (B1214612) labeling and solvent contrast variation (by mixing H₂O and D₂O) to selectively highlight or mask different components within a system. berstructuralbioportal.org
While specific SANS experimental data for α,β-Trehalose is not extensively documented in current literature, the technique offers significant potential for its characterization. In studies of the more common α,α-Trehalose, neutron scattering has been used to investigate its effect on the hydrogen bond network of water, revealing a destructuring effect that is believed to contribute to its bioprotective properties. lnu.edu.ua Inelastic neutron scattering studies have also suggested a higher degree of "crystallinity" or rigidity for the α,α-Trehalose/water system compared to other disaccharides like maltose (B56501) and sucrose (B13894). lnu.edu.ua
| SANS Parameter | Information Provided | Potential Significance for α,β-Trehalose |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule in solution. | Would reveal if the α,β linkage leads to a more compact or extended average conformation compared to α,α-Trehalose. |
| Maximum Dimension (Dmax) | The longest distance between any two atoms in the molecule, indicating its overall shape. | Could help determine if the molecule adopts a more globular or elongated shape in an aqueous environment. |
| Pair-Distance Distribution Function P(r) | Provides a histogram of all interatomic distances within the molecule, giving detailed shape information. | The shape of the P(r) function would clarify its solution conformation, which is expected to differ from the C2 symmetry of α,α-Trehalose. |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. When X-rays pass through a crystal, they are diffracted by the electron clouds of the atoms, producing a unique pattern that can be mathematically reconstructed into a precise model of the molecular and crystal lattice structure.
The crystal structures of α,α-Trehalose, particularly its dihydrate form, are well-characterized. researchgate.net These studies reveal the exact bond lengths, angles, and the intricate network of hydrogen bonds that define its solid state. However, specific experimental crystal structure data for α,β-Trehalose (also known as Neotrehalose) is not as readily available in the scientific literature. nih.gov
| Crystallographic Parameter | Information Provided | Expected Insights for α,β-Trehalose |
|---|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. | Would define the fundamental packing geometry, which is expected to be different from that of α,α- and β,β-Trehalose. |
| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. | Would reveal the inherent symmetries in the crystal packing, which are influenced by the molecule's asymmetric nature. |
| Atomic Coordinates (x, y, z) | The precise position of every atom in the unit cell. | Would provide definitive bond lengths, bond angles, and the exact conformation of the α,β-(1↔1) glycosidic linkage. |
| Hydrogen Bond Network | The geometry and connectivity of all hydrogen bonds within the crystal. | Would illustrate how the molecule interacts with itself and any co-crystallized solvent (e.g., water), which is key to its stability and hygroscopicity. |
Molecular Dynamics (MD) Simulations for Atomic-Level Insights
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed, dynamic view of molecular behavior, offering insights into conformational changes, solvent interactions, and thermodynamic properties that are often difficult to capture experimentally.
MD simulations have been extensively used to study α,α-Trehalose, revealing its remarkable conformational rigidity and its ability to structure surrounding water molecules, reducing their mobility. nih.govresearchgate.net This "dynamic reducer" effect on water is thought to be a key part of its bioprotective mechanism. nih.govresearchgate.net
For α,β-Trehalose, computational studies, particularly those using Density Functional Theory (DFT), have provided initial atomic-level insights. A theoretical study calculated and compared the structural and vibrational properties of the three anhydrous trehalose isomers (α,α, α,β, and β,β). researchgate.net These calculations predicted differences in their molecular volumes and solvation energies, suggesting distinct interactions with their environment. researchgate.net Full MD simulations would further elucidate how the asymmetric α,β-linkage affects its hydration shell and flexibility. It is hypothesized that the different stereochemistry would alter the number and lifetime of hydrogen bonds formed with water, potentially leading to a different level of water structuring compared to the highly symmetric α,α isomer.
| Calculated Property | α,α-Trehalose (anhydrous) | α,β-Trehalose (anhydrous) | β,β-Trehalose (anhydrous) | Significance |
|---|---|---|---|---|
| Molecular Volume (ų) | 308.8 | 305.8 | 302.3 | Differences in molecular volume suggest variations in molecular packing and conformation among the isomers. researchgate.net |
| Solvation Energy in Water (kcal/mol) | -26.63 | -26.33 | -26.38 | Similar solvation energies suggest all three isomers interact favorably with water, though subtle differences may influence solubility and hydration dynamics. researchgate.net |
Nuclear Magnetic Resonance (NMR) Relaxation Time Measurements
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. NMR relaxation time measurements, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide powerful insights into the dynamics of molecules. T₁ relates to the rate at which nuclei return to thermal equilibrium and is sensitive to fast molecular motions (picosecond to nanosecond scale), while T₂ relates to the decay of transverse magnetization and is sensitive to both fast and slower motions.
While NMR has been used to characterize trehalose and its interactions, specific relaxation time data for α,β-Trehalose is scarce. nih.govnih.gov However, the application of this technique would be highly informative. Due to the lack of C₂ symmetry in α,β-Trehalose, its ¹H and ¹³C NMR spectra would be more complex than that of α,α-Trehalose, with chemically distinct signals for each glucose residue.
Measuring the T₁ and T₂ relaxation times for each unique carbon and proton in the α,β-Trehalose molecule would allow for a detailed mapping of its internal dynamics. This could reveal whether one glucose ring exhibits more flexibility than the other and how the dynamics around the glycosidic bond differ from the symmetric α,α isomer. Such data is critical for understanding the relationship between molecular flexibility and function.
| NMR Relaxation Parameter | Dynamic Information Measured | Potential Insights for α,β-Trehalose |
|---|---|---|
| T₁ (Spin-Lattice Relaxation Time) | Characterizes fast molecular tumbling and rotational motions. | Would reveal differences in the mobility of the two distinct glucose rings and the flexibility of the glycosidic linkage. |
| T₂ (Spin-Spin Relaxation Time) | Characterizes both fast and slower conformational exchange processes. | Could identify slower dynamic processes, such as conformational changes or transient interactions with solvent molecules. |
| Nuclear Overhauser Effect (NOE) | Measures through-space proximity between nuclei, helping to define 3D structure in solution. | Would help determine the average solution conformation and relative orientation of the two glucose rings across the glycosidic bond. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. The resulting spectrum provides a "molecular fingerprint," showing characteristic peaks that correspond to specific functional groups and vibrational modes.
For trehalose, FTIR is useful for studying the stretching and bending vibrations of its hydroxyl (O-H) groups and the glycosidic linkage (C-O-C). nih.gov However, conventional mid-infrared FTIR spectroscopy has been shown to be insufficient for distinguishing between the three isomers of trehalose (α,α, α,β, and β,β), as their spectra in this region are very similar. nih.gov
Greater success has been achieved using terahertz spectroscopy, which operates in the far-infrared region. A study demonstrated that the terahertz absorption spectra of the three isomers are significantly different, allowing for their clear identification. nih.gov Furthermore, theoretical studies using DFT have successfully predicted the vibrational spectra (FTIR and Raman) for anhydrous α,β-Trehalose, providing a basis for assigning specific spectral features to its unique structure. researchgate.net
| Trehalose Isomer | Observed Terahertz Spectrum Characteristics (0.2-1.6 THz) |
|---|---|
| α,α-Trehalose | Shows several distinct characteristic absorption peaks. nih.gov |
| α,β-Trehalose | Contains a characteristic hump or shoulder near 1.25 THz but lacks sharp, well-defined peaks in this region. nih.gov |
| β,β-Trehalose | The absorption spectrum has no distinct characteristic absorption peaks in this region. nih.gov |
This ability to distinguish α,β-Trehalose using far-infrared techniques is crucial for quality control and for studying the specific roles and occurrences of this particular isomer in biological or chemical systems.
Analytical Methodologies for Trehalose Quantification in Biological Systems
Applications in Metabolomics and Endogenous Trehalose (B1683222) Profiling
Metabolomics aims to comprehensively study the small molecule profiles within biological systems, providing insights into cellular states and responses to stimuli mdpi.com. Endogenous trehalose profiling is an important aspect of metabolomics, particularly when investigating stress responses, cellular energy reserves, or the protective roles of trehalose nih.govacs.orgmolbiolcell.orgmdpi.comnih.gov. Accurate quantification is essential for these studies, as trehalose can be present in varying concentrations, from nanomolar to millimolar levels, depending on the organism and physiological conditions nih.govacs.org.
Several analytical methodologies are employed for trehalose quantification in biological systems, each with its own strengths and limitations. The choice of method often depends on the expected concentration range, sample complexity, required sensitivity, and available instrumentation.
Key Analytical Methodologies:
Enzymatic Assays:
Principle: These assays typically utilize trehalase, an enzyme that hydrolyzes trehalose into two molecules of glucose. The released glucose is then quantified through a coupled enzymatic reaction, often involving hexokinase and glucose-6-phosphate dehydrogenase, which produces NADPH. NADPH absorbs UV light at 340 nm, allowing for spectrophotometric quantification of trehalose nih.govacs.orgmegazyme.comsigmaaldrich.com.
Sensitivity & Range: Enzymatic assays are generally suitable for quantifying trehalose in the micromolar range, with a reported limit of quantification (LOQ) of approximately 21 µM nih.govacs.org. The dynamic range typically spans about two orders of magnitude nih.govacs.org.
Advantages: Enzymatic assays are often considered cost-effective and can be rapid, making them suitable for high-throughput analysis when LC-MS/MS is unavailable nih.govacs.org. They are specific for trehalose megazyme.com.
Limitations: While specific, they may not be as sensitive as mass spectrometry-based methods for detecting very low concentrations of trehalose nih.govacs.org.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (HPLC-RID):
Principle: HPLC separates trehalose from other compounds in a biological matrix using a chromatographic column. Detection is achieved using a refractive index detector, which measures the change in the refractive index of the eluent as trehalose passes through nih.govunion.eduacs.orgbiospectra.us.
Sensitivity & Range: This method is typically suitable for biological samples containing millimolar concentrations of trehalose, with an LOQ reported around 2.2 mM nih.govacs.org. The dynamic range spans approximately two orders of magnitude, from 2.2 to 100 mM nih.govacs.org.
Advantages: HPLC-RID is a well-established technique, relatively cost-effective, and can be used for the detection and quantification of trehalose from various biological sources nih.govunion.eduacs.org.
Limitations: The refractive index detector is less sensitive than mass spectrometry nih.govacs.org. Furthermore, HPLC-RID does not conclusively identify trehalose solely based on its signal, as other compounds with similar refractive indices can coelute, potentially leading to overestimation in complex samples nih.govacs.org.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Principle: LC-MS/MS separates trehalose chromatographically and then quantifies it using tandem mass spectrometry. This technique relies on detecting specific precursor and fragment ions characteristic of trehalose, often using an isotopically labeled internal standard (e.g., 13C12-trehalose) for improved accuracy and precision nih.govacs.orgresearchgate.net.
Sensitivity & Range: LC-MS/MS is the most sensitive method among the commonly compared techniques, with reported limits of detection (LOD) as low as 22 nM and LOQ of 28 nM for trehalose nih.govacs.org. Its dynamic range is the broadest, spanning three to four orders of magnitude (0.03 to 100 µM) nih.govacs.org.
Advantages: This method offers high sensitivity, specificity, and direct detection, making it ideal for quantifying low concentrations of trehalose in complex biological matrices nih.govacs.orgresearchgate.net. It is particularly useful for endogenous trehalose profiling in metabolomics studies where sample concentrations can be very low nih.govacs.org.
Limitations: LC-MS/MS systems are generally more expensive and require specialized expertise compared to enzymatic or HPLC-RID methods nih.govacs.org.
Gas Chromatography-Mass Spectrometry (GC-MS):
Principle: GC-MS is another sensitive technique for sugar analysis. However, trehalose, being a non-volatile and polar molecule, requires derivatization (e.g., trimethylsilyl (B98337) ethers) to become volatile for GC analysis nih.govacs.orgcalstate.eduresearchgate.net.
Sensitivity & Range: GC-MS can be highly sensitive for trehalose nih.govacs.org. For instance, LOD and LOQ for trehalose in plant tissues were reported as 0.640 ng and 1.01 ng per g of tissue, respectively calstate.edu.
Advantages: GC-MS allows for the identification of trehalose in biological samples nih.govacs.orgresearchgate.net. It is a powerful technique for sensitive detection, particularly when used in Selected Ion Monitoring (SIM) mode calstate.edu.
Limitations: The requirement for a derivatization step adds complexity and time to the sample preparation, potentially introducing errors nih.govacs.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Principle: NMR spectroscopy can quantify carbohydrates by analyzing the chemical shifts and integration of specific proton or carbon signals. Techniques like selective chemical shift filters followed by TOCSY can resolve individual sugar signals in complex mixtures nih.govacs.orgnih.gov.
Sensitivity & Range: NMR can quantify trehalose in complex matrices like honey with limits of quantification in the range of 0.03-0.4 g/100g nih.govacs.org. It is also used to determine amorphous content in solid-state trehalose researchgate.net.
Advantages: NMR offers a non-destructive method for analyzing complex mixtures without extensive sample preparation or derivatization nih.govacs.org. It can simultaneously quantify multiple sugars nih.govacs.org.
Limitations: NMR typically requires higher sample concentrations and can be less sensitive than mass spectrometry for trace-level analysis nih.govacs.org.
Comparison of Methodologies and Research Findings:
A comparative study highlighted the distinct capabilities of enzymatic assays, HPLC-RID, and LC-MS/MS for trehalose quantification nih.govacs.org. The study found that while all three methods were accurate, LC-MS/MS was significantly more sensitive, capable of detecting trehalose at nanomolar concentrations, which was crucial for quantifying endogenous trehalose in Escherichia coli (E. coli) lysates that were undetectable by the other two methods nih.govacs.org. The enzymatic assay proved suitable for rapid quantification of micromolar concentrations, whereas HPLC-RID was best for millimolar concentrations but suffered from potential coelution issues nih.govacs.org.
In metabolomics, high-resolution mass spectrometry (HRMS) coupled with UHPLC has been developed for the simultaneous quantification of trehalose and trehalose 6-phosphate, enabling non-targeted metabolomic analyses mdpi.comnewschool.edu. This method allows for quantification without derivatization and can compensate for linearity issues using specific ion clusters mdpi.comnewschool.edu. Research has also employed GC-MS-based metabolomics to study the effects of trehalose on cellular metabolism, such as in buck semen cryopreservation, revealing significant changes in amino acid and glycerol (B35011) metabolism pathways frontiersin.org. Similarly, NMR-based metabolomics has been used to understand trehalose's role in alleviating oxidative stress in myoblasts, showing modulation of oxidant and amino acid metabolism mdpi.com.
GC-MS, after derivatization, has been applied to quantify trehalose in plants, where it is present in very low quantities, requiring sample cleanup and sensitive detection methods like Selected Ion Monitoring (SIM) calstate.eduresearchgate.net. For example, LOD and LOQ for trehalose in rice and Arabidopsis were determined to be in the nanogram range per gram of tissue calstate.edu.
Data Table: Comparison of Trehalose Quantification Methods
| Method | Typical Concentration Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Enzymatic Assay | Micromolar (µM) | 6.3 µM | 21 µM | Cost-effective, rapid, specific nih.govacs.orgmegazyme.com | Less sensitive than MS for low concentrations nih.govacs.org |
| HPLC-RID | Millimolar (mM) | 0.6 mM | 2.2 mM | Cost-effective, established technique nih.govunion.eduacs.org | Lower sensitivity, potential for coelution leading to overestimation nih.govacs.org |
| LC-MS/MS | Nanomolar (nM) to Micromolar (µM) | 22 nM | 28 nM | High sensitivity, specificity, direct detection, broad dynamic range nih.govacs.orgresearchgate.net | Higher cost, requires specialized expertise nih.govacs.org |
| GC-MS (with derivatization) | Nanogram (ng) range | 0.64 ng (tissue) | 0.825-1.01 ng (tissue) | Sensitive detection, allows identification nih.govacs.orgcalstate.eduresearchgate.net | Requires derivatization (time-consuming, potential error) nih.govacs.orgresearchgate.net |
| NMR Spectroscopy | Varies (µM to g/100g ) | Varies | 0.03-0.4 g/100g (honey) | Non-destructive, analyzes complex mixtures, simultaneous quantification nih.govacs.org | Lower sensitivity than MS, requires higher concentrations nih.govacs.org |
Note: Specific LOD/LOQ values can vary based on instrument configuration, sample matrix, and specific assay protocols.
Research Findings in Metabolomics and Profiling:
E. coli studies: Endogenous trehalose in E. coli lysates was successfully quantified by LC-MS/MS, with concentrations too low to be detected by enzymatic or HPLC-RID assays nih.govacs.org.
Plant stress response: GC-MS was used to quantify trehalose in rice and Arabidopsis thaliana under stress conditions, revealing its role in abiotic stress tolerance and energy production pathways mdpi.comcalstate.eduresearchgate.net.
Microalgal metabolism: Metabolic profiling identified trehalose as an abundant and diurnally fluctuating metabolite in the microalga Ostreococcus tauri, indicating its dynamic role in carbon metabolism adaptation to light-dark cycles nih.gov.
Cryopreservation: GC-MS-based metabolomics revealed that trehalose improves sperm motility and structural integrity during cryopreservation by altering amino acid synthesis and glycerol metabolism in buck semen frontiersin.org.
Oxidative stress: NMR-based metabolomics demonstrated that trehalose alleviates oxidative stress in myoblasts by modulating oxidant and amino acid metabolism, and activating the Nrf2-NQO1 axis mdpi.com.
These diverse applications underscore the importance of selecting appropriate analytical methodologies for accurate trehalose quantification in metabolomics and endogenous profiling studies to advance our understanding of its biological functions.
Compound Name List:
alpha,beta-Trehalose (referred to as Trehalose in literature)
alpha,alpha-Trehalose
alpha,beta-Isomaltose
Glucose
Mannose
Rhamnose
Turanose
Maltulose
Palatinose
Melibiose
Melezitose
Isomaltose
Gentiobiose
Nigerose
Kojibiose
Raffinose
Isomaltotriose
Erlose
Maltotriose
Panose
1-Kestose
Trehalose 6-phosphate (T6P)
Sucrose-6-phosphate (S6P)
L-isoleucine
L-leucine
L-threonine
Dihydroxyacetone
Proline
Tryptophan
Succinic acid
Aspartic acid
Maltodextrins
Orotic acid
Ascorbic acid
L-malic acid
NADPH
NADP+
G-6-P (Glucose-6-phosphate)
ADP
ATP
13C12-trehalose
Maltotriose
Glucose oxidase
Peroxidase
P62 protein
Nrf2 protein
NQO1 protein
Biotechnological Production and Engineering of Trehalose
Enzymatic Bioconversion Processes
Enzymatic bioconversion offers a controlled and efficient pathway for trehalose (B1683222) synthesis, utilizing various carbohydrate sources and enzymatic systems.
Production from Maltodextrins, Starch, and Maltose (B56501)
Two principal enzymatic pathways are employed for trehalose production from these substrates:
Maltooligosyltrehalose Synthase (MTSase) and Maltooligosyltrehalose Trehalohydrolase (MTHase) Pathway: This is the mainstream industrial method for trehalose production, utilizing starch or maltodextrins as substrates researchgate.netnih.gov. The process involves two key enzymes: MTSase (EC 5.4.99.15), which catalyzes an intramolecular transglycosylation to form maltooligosyltrehalose, and MTHase (EC 3.2.1.141), which hydrolyzes the α-1,4-glucosidic bond adjacent to the trehalose unit to release trehalose researchgate.netnih.govnih.govfood.gov.ukfrontiersin.org. To enhance the conversion efficiency from starch and maltodextrins, ancillary enzymes such as pullulanase and isoamylase (B1167963) are often added to debranch the polysaccharide chains, facilitating enzyme access researchgate.netnih.gov. Cyclodextrin glucanotransferase (CGTase) can also be integrated into these systems to improve trehalose yield food.gov.uknih.gov. For instance, an engineered Bacillus subtilis strain co-expressing MTSase, MTHase, and pullulanase achieved an 80% trehalose conversion rate from 100 g/L maltodextrin (B1146171) nih.gov.
Trehalose Synthase (TreS) Pathway: This pathway offers a simpler, one-step conversion of maltose directly into trehalose via an intermolecular rearrangement mechanism researchgate.netnih.govnih.gov. While advantageous for its simplicity and potential cost-effectiveness, this process can be susceptible to inhibition by glucose, a common byproduct researchgate.net. For example, using whole-cell biocatalysis with Pseudomonas monteilii producing trehalose synthase (TreS), a yield of 51.60 g/g trehalose from maltose was achieved nih.govnih.gov. Similarly, permeabilized cells of recombinant Corynebacterium glutamicum converted 300 g/L maltose to 173.7 g/L trehalose within 12 hours mdpi.com.
Table 1: Enzymatic Conversion of Substrates to Trehalose
| Substrate | Enzyme System | Yield / Conversion Rate | Notes | Reference |
| Maltodextrin/Starch | MTSase/MTHase (+ Pullulanase) | Up to 80% | High conversion rate from maltodextrin (DE 12) | nih.gov |
| Maltodextrin | MTSase (S44P mutant) | 76.9% | Improved yield compared to wild-type | researchgate.net |
| Maltodextrin | CGTase (N33K/S211G mutant) | +32.6% yield | Enhanced yield and maltose affinity | nih.govresearchgate.net |
| Maltose | Trehalose Synthase (TreS) | 51.60 g/g | Achieved with Pseudomonas monteilii whole cells | nih.govnih.gov |
| Maltose Syrup | Trehalose Synthase (TreS) in permeabilized cells | 75% | Achieved at 30°C with 30 wt% maltose syrup | acs.orgacs.orgaiche.org |
Multi-Enzyme Systems and Integrated Biocatalytic Processes
To further optimize trehalose production, multi-enzyme systems and integrated biocatalytic processes are employed. These approaches focus on improving enzyme proximity, cascade efficiency, and streamlining downstream processing.
Multi-Enzyme Systems: Strategies such as enzyme co-immobilization and the assembly of enzymes into complexes or supramolecular structures enhance catalytic efficiency by bringing enzymes into close proximity, facilitating substrate channeling and reducing diffusion limitations frontiersin.orgmdpi.com. For instance, the SpyTag/Catcher system has been utilized to create stable two-enzyme complexes for trehalose conversion mdpi.com. An innovative approach involves using scaffold proteins to assemble MTSase and MTHase into a bi-enzyme complex, which demonstrated a 1.5-fold increase in trehalose production compared to a mixture of free enzymes frontiersin.org.
Whole-Cell Biocatalysis for Trehalose Production
Whole-cell biocatalysis offers a robust and often more cost-effective alternative to using purified enzymes, providing inherent enzyme stability and reducing the need for extensive enzyme purification steps nih.govmdpi.com.
Permeabilization: For intracellular enzymes like trehalose synthase (TreS) to effectively convert substrates, or to facilitate the release of extracellular enzymes, the cell membrane's permeability is often enhanced. Detergents such as Triton X-100 are commonly used for cell permeabilization, typically applied under controlled conditions (e.g., 1% Triton X-100 for 3 hours) to allow substrate access without compromising cell viability or enzyme integrity nih.govnih.govmdpi.com.
Performance and Reusability: Microorganisms like Pseudomonas monteilii and engineered strains of Corynebacterium glutamicum have been successfully employed as whole-cell biocatalysts for trehalose production nih.govnih.govmdpi.com. Optimized conditions for permeabilized P. monteilii cells (35°C, pH 8.0) yielded up to 51.60 g/g trehalose from maltose with a productivity of 4.37 g/l/h nih.govnih.gov. Recombinant C. glutamicum cells achieved a high conversion of maltose to trehalose, producing 173.7 g/L from 300 g/L maltose under specific conditions mdpi.com. A significant advantage of whole-cell biocatalysts is their reusability; for instance, C. glutamicum biocatalysts showed minimal reduction in trehalose production over five cycles of use mdpi.com.
Table 2: Whole-Cell Biocatalysis Performance for Trehalose Production
| Microorganism/Strain | Primary Enzyme | Substrate | Optimal Conditions/Parameters | Trehalose Yield / Productivity | Reference |
| Pseudomonas monteilii | TreS | Maltose | Permeabilized cells, 35°C, pH 8.0, 12h | 51.60 g/g | nih.govnih.gov |
| Pseudomonas monteilii | TreS | Maltose | Permeabilized cells, lab-scale bioreactor | 51.91 g/L (concentration), 4.37 g/l/h (productivity) | nih.govnih.gov |
| Recombinant C. glutamicum | TreS | Maltose | Permeabilized cells, 30°C, pH 7.0, 12h | 173.7 g/L (from 300 g/L maltose) | mdpi.com |
| Recombinant C. glutamicum | TreS | Maltose | Permeabilized cells, reusability | Minimal decrease over 5 cycles | mdpi.com |
Enzyme Engineering and Strain Improvement for Enhanced Yields
Enzyme engineering and strain improvement are critical for developing more efficient and economical trehalose production processes. These approaches focus on modifying key enzymes or host organisms to achieve higher catalytic activity, improved stability, and increased product yields.
Directed Evolution and Rational Design Approaches
Enzyme Engineering Strategies: Key enzymes involved in trehalose biosynthesis, such as trehalose synthase (TreS), maltooligosyltrehalose synthase (MTSase), and maltooligosyltrehalose trehalohydrolase (MTHase), are prime targets for engineering to boost their performance researchgate.net. The primary methodologies employed are directed evolution and rational design, often supplemented by semi-rational design researchgate.netconcordia.camdpi.comsci-hub.seroyalsocietypublishing.org.
Directed Evolution: This technique mimics natural evolution by generating vast libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR, DNA shuffling) followed by high-throughput screening or selection for desired traits researchgate.netsci-hub.seroyalsocietypublishing.org. Directed evolution is powerful as it does not require prior knowledge of the enzyme's structure or catalytic mechanism sci-hub.se.
Rational Design: Conversely, rational design leverages in-depth knowledge of an enzyme's three-dimensional structure, catalytic mechanism, and active site. Bioinformatics tools guide the selection of specific amino acid residues for targeted mutations, aiming to improve activity, stability, substrate specificity, or expression levels concordia.camdpi.comsci-hub.se.
Semi-Rational Design: This hybrid approach combines elements of both directed evolution and rational design, often involving targeted randomization at specific sites informed by structural or mechanistic insights, thereby streamlining the optimization process researchgate.netmdpi.com.
Modifications of Trehalose Synthase and Glycosyltransferases
Specific engineering efforts have focused on improving the properties of enzymes directly involved in trehalose synthesis and related glycosyltransferases.
Trehalose Synthase (TreS) and Related Enzymes:
MTSase Engineering: Directed evolution of MTSase from Arthrobacter ramosus yielded the S44P mutant, which exhibited a 2.2-fold increase in catalytic efficiency (kcat/Km) and a trehalose yield of 76.9%, representing a 6.6% improvement over the wild-type enzyme. This mutant also demonstrated enhanced thermostability researchgate.net.
Trehalose Transferase (TreT) Engineering: To address issues of aggregation and improve heterologous expression of thermophilic trehalose transferases (TreT) in E. coli, fusion with the thermostable protein mCherry was explored. This fusion successfully increased the solubility and stability of PyTreT, facilitating its functional characterization and application asm.org.
Glycosyltransferases (GTs): Leloir-type glycosyltransferases, crucial for synthesizing complex carbohydrates, are frequently engineered to enhance their catalytic activity, stability, substrate flexibility, and regioselectivity concordia.caroyalsocietypublishing.org. For example, engineering of cyclomaltodextrin glucanotransferase (CGTase) from Bacillus species G1 via directed evolution resulted in the N33K/S211G mutant. This mutant showed a 32.6% increase in trehalose yield when using maltodextrin and exhibited improved maltose affinity, contributing to better substrate utilization nih.govresearchgate.net. These engineering strategies are vital for developing biocatalysts capable of synthesizing a wide array of valuable glycosylated compounds.
Table 3: Enzyme Engineering for Enhanced Trehalose Production
| Enzyme Targeted | Engineering Approach | Specific Modification/Outcome | Improvement Achieved | Reference |
| MTSase (Arthrobacter ramosus) | Directed Evolution | S44P mutant | 2.2-fold increase in kcat/Km | researchgate.net |
| MTSase (Arthrobacter ramosus) | Directed Evolution | S44P mutant | +6.6% yield (76.9% total) | researchgate.net |
| CGTase (Bacillus species G1) | Directed Evolution | N33K/S211G mutant | +32.6% trehalose yield | nih.govresearchgate.net |
| TreT (Pyrobaculum yellowstonensis) | Protein Fusion (mCherry tag) | Fusion protein | Increased solubility and stability | asm.org |
| MTSase and MTHase | Scaffold Protein Assembly | Bi-enzyme complex | 1.5x higher trehalose production vs. free enzymes | frontiersin.org |
| Trehalose Synthase (e.g., from P. torridus) | Site-directed mutagenesis | Pro residue substitutions | Increased thermostability and catalytic efficiency | sci-hub.se |
Compound Name List:
alpha,beta-Trehalose (Trehalose)
Maltodextrins
Starch
Maltose
Maltooligosaccharides
Glucose
Maltotriose
Maltooligosyltrehalose
Erythritol
Pullulanase
Amylase
Glucoamylase
Cyclodextrin glucanotransferase (CGTase)
Maltooligosyltrehalose synthase (MTSase)
Maltooligosyltrehalose trehalohydrolase (MTHase)
Trehalose synthase (TreS)
Trehalose transferase (TreT)
UDP-glucose
ADP-glucose
GDP-Fuc
Fucose
UDP-galactose
d-glucose-1-phosphate (Glc-1P)
mCherry
L-tert-leucine
Phytic acid
Inorganic phosphate (B84403)
α-arbutin
β-arbutin
Flavonoid C-glycosides
Glycans
Glycoconjugates
Glycolipids
Glycoproteins
Antibiotics
Oligosaccharides
Polysaccharides
Glycoderivatives
Glycopeptides
Rapeseed oil
D-glucose
D-galactose
N-glycans
Heptasaccharide
4-methylumbelliferyl glycoside (MU-G0)
Synthesis and Functionalization of Trehalose Derivatives and Anomers
Chemical Synthesis Strategies for Trehalose (B1683222) and its Anomers
Chemical synthesis provides a powerful toolkit to access not only the natural α,α-anomer of trehalose but also its stereoisomers, α,β-trehalose (neotrehalose) and β,β-trehalose (isotrehalose), as well as a vast array of derivatives. The primary approaches involve either the stereoselective formation of the 1,1-glycosidic bond between two monosaccharide units or the regioselective modification of the existing trehalose scaffold.
α,α-Selective Glycosylation Methods
The stereoselective formation of the α,α-1,1-glycosidic linkage is one of the more difficult tasks in carbohydrate chemistry. The challenge arises because this linkage is of the 1,2-cis type, which precludes the use of common neighboring-group participation strategies that are effective for forming 1,2-trans linkages. Consequently, classical glycosylation methods have been used sparingly for creating trehalose analogues.
To overcome these challenges, several specialized α,α-selective methods have been developed. One inventive approach involves the reaction between an α-configured trimethylsilyl (B98337) glycoside acceptor and a ketose donor catalyzed by a Lewis acid. Another strategy relies on intramolecular aglycon delivery to control the stereochemical outcome, ensuring the formation of the desired α,α-bond. A notable example of total chemical synthesis is the method of Lemieux and Bauer, which involves an ethylene (B1197577) oxide addition reaction between 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose and 2,3,4,5-tetra-O-acetyl-D-glucose. oup.comresearchgate.net
Synthesis of α,β-Trehalose (Neotrehalose)
α,β-Trehalose, also known as neotrehalose, is a stereoisomer of the common α,α-trehalose. While it has not been isolated from living organisms, it was identified in koji extract. oup.com Several chemical synthesis routes have been established to produce this anomer.
One of the earliest syntheses was reported by Haworth and Hickinbottom, involving the additive union of triacetyl glucose 1:2-anhydride with tetra-acetyl glucose in a benzene (B151609) solution. rsc.org This reaction yields the hepta-acetate of neotrehalose, which can be further acetylated to the octa-acetate or deacetylated to the free sugar. rsc.org
Other established methods for synthesizing neotrehalose include:
The Lemieux and Bauer reaction: The same series of reactions used to produce α,α-trehalose also yields α,β-trehalose as a product. oup.com
The Koenigs-Knorr reaction: This classical glycosylation method has also been successfully applied to the synthesis of neotrehalose. oup.com
Biochemical Synthesis: A high-yield process has been developed where the enzyme β-galactosidase acts on a solution containing lactoneotrehalose (O-β-D-galactopyranosyl-(1→4)-O-β-D-glucopyranosyl α-D-glucopyranoside) to produce neotrehalose, which is then recovered. google.com
| Method | Key Reactants | Reference |
|---|---|---|
| Haworth and Hickinbottom Synthesis | Triacetyl glucose 1:2-anhydride, Tetra-acetyl glucose | Haworth and Hickinbottom (1931) rsc.org |
| Koenigs-Knorr Reaction | (Not specified in sources) | Helferich and Weis (1956) oup.com |
| Lemieux and Bauer Reaction | 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose, 2,3,4,5-tetra-O-acetyl-D-glucose | Lemieux and Bauer (1954) oup.com |
| Biochemical Synthesis | Lactoneotrehalose, β-galactosidase (enzyme) | EP0486315B1 google.com |
Desymmetrization and Selective Hydroxyl Group Functionalization
A more common approach to creating trehalose derivatives involves the regioselective functionalization of the readily available and inexpensive natural α,α-trehalose. The primary challenge in this approach is the desymmetrization of the C2-symmetric molecule, which requires differentiating between eight hydroxyl groups of similar reactivity (two primary and six secondary).
A key strategy for desymmetrization involves breaking the C2-symmetry by using two different cyclic protecting groups on the C-4/C-6 diols of the two glucose units. For instance, a benzylidene acetal (B89532) can be used to protect the C4'/C6'-OH groups on one glucose moiety, while a di-tert-butylsilylene (DTBS) group masks the C4/C6-OH groups on the other. This creates a partially desymmetrized intermediate with two pairs of free hydroxyl groups (C2/C2' and C3/C3') that can then be differentiated for further modification. This approach allows for the creation of a library of orthogonally protected trehalose building blocks, ready for chemical modification with reporter groups or other functionalities.
Chemoenzymatic Synthesis Approaches for Modified Trehaloses
Chemoenzymatic methods, which combine the specificity of enzymes with the flexibility of chemical synthesis, have emerged as a powerful and efficient strategy for producing trehalose analogues. These approaches have significantly accelerated the development of trehalose-based tools for biological research. nih.gov
A prominent example is the use of trehalose synthase (TreT), a heat-stable enzyme from the hyperthermophile Thermoproteus tenax. nih.gov In nature, TreT synthesizes trehalose from glucose and UDP-glucose in a single step. google.comgoogle.com Researchers have harnessed this enzyme by providing it with modified substrates, such as analogues of glucose, to generate a wide variety of trehalose derivatives. google.comgoogle.com This method is remarkably rapid (often complete within an hour) and produces high yields (up to >99%). nih.govdocumentsdelivered.com This has enabled the efficient production of fluorescent and "clickable" trehalose analogues for imaging mycobacteria. nih.gov
Another chemoenzymatic route employs trehalose phosphorylases (TrePs), enzymes that catalyze the reversible conversion of trehalose into glucose and glucose-1-phosphate. By reversing the reaction, these enzymes can be used to generate trehalose analogues. nih.gov Additionally, enzymes like β-galactosidase can be used in transgalactosylation reactions, using lactose (B1674315) as a donor and trehalose as an acceptor, to create novel galactosyl derivatives of trehalose. nih.gov
Development of Trehalose-Based Chemical Probes and Tools
The synthesis of modified trehalose analogues is crucial for developing chemical probes to study biological processes where trehalose plays a key role, particularly in pathogens like Mycobacterium tuberculosis (Mtb). These probes are designed to hijack the native trehalose metabolic pathways, allowing for the specific labeling and imaging of bacterial components. chemrxiv.org
Applications in Metabolic Labeling and Cellular Imaging
Trehalose-based probes have become invaluable tools for studying the biogenesis of the mycomembrane, the unique outer membrane of mycobacteria that is essential for their survival and pathogenicity. academie-sciences.frnih.gov Synthetic trehalose analogues, modified with reporter groups like azides, alkynes (for click chemistry), or fluorophores, are fed to the bacteria. rsc.org These probes are recognized and processed by mycobacterial enzymes, such as the mycolyl transferase antigen 85 complex (Ag85), leading to their incorporation into cell wall glycolipids like trehalose monomycolate (TMM) and trehalose dimycolate (TDM). chemrxiv.orgnih.govximbio.com
This metabolic labeling strategy enables researchers to visualize live bacteria and study the dynamics of the cell wall. academie-sciences.fr A variety of probes have been developed for this purpose:
Clickable Probes: Azido-trehalose analogues (e.g., 2-TreAz, 6-TreAz) are incorporated into the cell wall and can then be tagged with fluorescent reporters via bioorthogonal click chemistry. academie-sciences.fr
Fluorescent Probes: Direct conjugation of a fluorescent dye like fluorescein (B123965) (FITC-Trehalose) or tetramethylrhodamine (B1193902) (TMR-Tre) to trehalose allows for direct imaging of live mycobacteria in culture and within infected macrophages. academie-sciences.frximbio.com
Fluorogenic Probes: These probes are initially non-fluorescent but become fluorescent upon enzymatic activation within the bacteria. For example, CDG-Tre is activated by the Mtb-specific enzyme β-lactamase (BlaC), allowing for highly selective labeling. nih.govacs.org Another type, RMR-Tre, contains a molecular rotor that becomes highly fluorescent upon incorporation into the viscous environment of the mycomembrane.
These chemical tools have provided new insights into Mtb biology, including enzyme function, cell wall biosynthesis, and cell division, and are being explored for the development of new diagnostics and therapeutics for tuberculosis. nih.govrsc.org
| Probe Name/Type | Mechanism | Application |
|---|---|---|
| Azido-trehalose (e.g., 6-TreAz) | Metabolic incorporation followed by bioorthogonal click chemistry with a fluorescent tag. academie-sciences.fr | Visualizing cell wall dynamics and biogenesis. academie-sciences.fr |
| FITC-Trehalose | Directly fluorescent probe metabolically incorporated by Ag85 enzymes. ximbio.com | Selective labeling and imaging of M. tuberculosis in culture and infected cells. ximbio.com |
| CDG-Tre | Fluorogenic probe activated by Mtb-specific β-lactamase (BlaC). acs.org | High-contrast imaging of single live mycobacterial cells within macrophages. nih.gov |
| RMR-Tre | Fluorogenic probe with a molecular rotor that fluoresces upon integration into the mycomembrane. | Fast, no-wash, low-background detection of live mycobacterial outer membranes. |
Studies of Bacterial Cell Envelope Components (e.g., Mycobacterial Mycomembrane)
The mycobacterial cell envelope is a complex and lipid-rich structure critical for the survival and pathogenicity of species like Mycobacterium tuberculosis. nih.govresearchgate.net Trehalose is a central molecule in this envelope, serving as a scaffold for essential glycolipids such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are crucial for the mycomembrane's integrity. nih.govresearchgate.net To investigate the biogenesis and dynamics of this unique cellular barrier, researchers have developed synthetic trehalose-based derivatives as chemical tools. academie-sciences.fr
The synthesis of these molecular probes often starts with the naturally abundant α,α-trehalose. academie-sciences.fracademie-sciences.fr A primary challenge is the selective functionalization and desymmetrization of the trehalose molecule, which possesses eight hydroxyl groups. academie-sciences.fr Common strategies involve the selective modification of the primary C6 and C6' hydroxyl groups. For instance, 6-azido-6-deoxytrehalose (6-TreAz) is a key precursor synthesized through mono-O-bromination at the C6/C6' position, followed by per-O-acetylation, nucleophilic substitution with sodium azide (B81097), and deacetylation. academie-sciences.fracademie-sciences.fr This azide-functionalized probe can then be delivered to mycobacteria and metabolically incorporated into the mycomembrane, allowing for visualization and study of cell wall dynamics through click chemistry. academie-sciences.fr
While most reported probes are based on the α,α-anomer, the synthesis of other anomers is possible. The enzymatic synthesis of α,β-trehalose analogues has been demonstrated. For example, the trehalose transferase from Thermoproteus uzoniensis exhibits inverted anomeric selectivity, catalyzing the formation of α,β-(1→1)-glycosidic bonds when L-glycopyranose acceptors are used with a D-glycopyranose donor. nih.gov This enzymatic approach opens the possibility of creating α,β-trehalose-based probes for studying the mycobacterial envelope. These anomeric variants could offer different metabolic uptake, processing by mycoloyltransferases, or spatial positioning within the mycomembrane, providing new insights into its architecture and function. academie-sciences.frnih.gov
Table 1: Synthetic Approaches for Trehalose-Based Probes
| Precursor | Key Reactions | Functionalized Product | Application | Reference |
|---|---|---|---|---|
| α,α-d-trehalose | Mono-O-bromination, Per-O-acetylation, Azide substitution, De-O-acetylation | 6-Azido-6-deoxytrehalose (6-TreAz) | Metabolic labeling of mycomembrane | academie-sciences.fracademie-sciences.fr |
| α,α-d-trehalose | Hydrogenolysis of azide precursor, Reaction with fluorescein isothiocyanate (FITC) | Fluorescein-modified trehalose (FITre) | Fluorescent imaging of cell wall | academie-sciences.fr |
| UDP-α-d-glucose + l-galactopyranose | Enzymatic reaction with Trehalose Transferase (TuTreT) | α-d-glucopyranosyl-β-l-galactopyranoside | Potential anomeric probe synthesis | nih.gov |
Synthesis of Trehalose-Based Polymeric Materials
The unique properties of trehalose, such as its high glass transition temperature, stability, and bioprotective capabilities, have driven the development of trehalose-based polymeric materials. nih.govnih.gov Scientists have engineered linear polymers, hydrogels, and nanomaterials incorporating trehalose units either into the polymer backbone or as pendant side chains. acs.org These materials often exhibit enhanced characteristics compared to the disaccharide alone, with significant potential in the biomedical field. acs.org
Linear Polymers and Hydrogels with Trehalose Units
The synthesis of linear polymers containing trehalose follows two main strategies: step-growth polymerization and chain-growth polymerization. acs.org
Step-growth polymerization incorporates trehalose directly into the polymer backbone through polyaddition or polycondensation reactions. An early example involved the copolymerization of trehalose with diisocyanates to yield polyurethanes. nih.gov To avoid side reactions from trehalose's multiple hydroxyl groups, selective protection-deprotection steps are often necessary to create bifunctional trehalose monomers, such as diaminotrehalose for reaction with amine-reactive monomers. nih.gov
Chain-growth polymerization involves attaching trehalose as a side chain to an unsaturated monomer, followed by polymerization. For example, a styrenyl monomer can be reacted with trehalose via acetalization, and the resulting trehalose-bearing monomer can be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov
Hydrogels are cross-linked polymer networks that can be formed from trehalose-based monomers. nih.gov Chemical cross-linking can be achieved by polymerizing multifunctional trehalose monomers. For instance, trehalose can be functionalized with polymerizable groups like vinylbenzyl chloride; the resulting mono- and multi-functionalized trehalose derivatives then act as both monomers and cross-linkers in a redox-initiated radical polymerization to form a hydrogel. nih.gov These hydrogels have shown exceptional ability to stabilize enzymes against thermal degradation. nih.govrsc.org Research has also focused on creating hydrogels that can release trehalose under physiological conditions by incorporating hydrolytically-labile linkages, such as benzylidene acetals or esters, into the cross-linkers. mdpi.com
Table 2: Examples of Trehalose-Based Polymer and Hydrogel Synthesis
| Polymer Type | Synthesis Strategy | Monomers/Cross-linkers | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Polyurethane | Step-growth (Polyaddition) | Trehalose, Diisocyanates | Backbone incorporation of trehalose | nih.gov |
| Polyamidine | Step-growth (Polycondensation) | Diaminotrehalose, Imidoester-containing monomers | Cationic polymer | nih.gov |
| Styrenic Polymer | Chain-growth (RAFT) | Styrenyl acetal trehalose | Pendant trehalose units, protein conjugation | nih.govacs.org |
| Hydrogel | Radical Polymerization | Trehalose functionalized with 4-vinylbenzyl chloride | Enzyme stabilization against heat | nih.gov |
| Degradable Hydrogel | Free Radical Polymerization | Acrylamide, Trehalose benzylidene acetals (cross-linker) | pH-triggered trehalose release | mdpi.com |
Nanomaterials for Biological Applications
Trehalose-based nanomaterials are being developed to overcome challenges such as the poor bioavailability of trehalose and to create targeted delivery systems. nih.govacs.org These materials can be formulated as nanoparticles, nanogels, or other nano-assemblies, leveraging either physical entrapment of trehalose or its covalent conjugation. nih.govresearchgate.net
One approach involves the formulation of solid lipid nanoparticles (SLNs) or poly(lactic-co-glycolic acid) (PLGA) nanoparticles that incorporate trehalose-based nucleolipid conjugates. nih.gov These nanosystems have been shown to be safe, efficiently taken up by cells, and capable of inducing autophagy, a cellular process important for clearing dysfunctional components, which is relevant for treating neurodegenerative diseases. nih.gov
Another strategy uses nanocarriers to improve the delivery of trehalose across cell membranes, which is a significant challenge limiting its efficacy as an intracellular cryoprotective agent. nih.gov For example, pH-responsive nanoparticles made from Pluronic F127-chitosan have been used to encapsulate trehalose, facilitating its intracellular delivery. researchgate.net Similarly, biomimetic apatite nanoparticles can interact with the cell's lipid bilayer to enhance the translocation of trehalose into cells. researchgate.net
Trehalose-releasing nanogels represent another class of advanced nanomaterials. These are created by copolymerizing trehalose (meth)acrylates with hydrophilic acrylamides. acs.org The covalent, yet biolabile, ester linkage allows for the gradual release of trehalose under physiologically relevant conditions, which can be finely tuned by adjusting the nanogel's composition. acs.org These nanomaterials are being explored for applications in drug delivery and cryopreservation. nih.gov
Table 3: Trehalose-Based Nanomaterials and Applications
| Nanomaterial Type | Formulation Strategy | Key Feature | Biological Application | Reference |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Incorporation of trehalose-nucleolipid conjugates | Enhanced cellular uptake | Autophagy induction for neurodegenerative diseases | nih.gov |
| PLGA Nanoparticles | Incorporation of trehalose-nucleolipid conjugates | Biocompatible and biodegradable | Autophagy induction | nih.gov |
| Chitosan Nanoparticles | Encapsulation of trehalose | pH-responsive release | Intracellular delivery for cryopreservation | researchgate.net |
| Acrylamide Nanogels | Covalent conjugation via ester linkages | Biolabile trehalose release | Controlled delivery, cryopreservation | nih.govacs.org |
Q & A
Q. What experimental methodologies are recommended to distinguish between α,β-trehalose biosynthesis pathways in novel organisms?
To identify biosynthetic pathways (e.g., trehalose-6-phosphate synthase/phosphatase, trehalose synthase), researchers should combine enzyme activity assays (e.g., quantifying trehalose-6-phosphate intermediates via HPLC) with genetic knockout models to observe pathway disruption . Isotopic labeling (e.g., ¹³C-glucose tracing) can track carbon flux, while comparative genomics can identify conserved orthologs of known pathway enzymes .
Q. How can α,β-trehalose’s protein-stabilizing effects be quantified in vitro?
Use differential scanning calorimetry (DSC) to measure thermal denaturation midpoint () shifts in proteins incubated with trehalose. For enzymatic activity retention, conduct kinetic assays (e.g., RNase A activity post-heat stress) and calculate Gibbs free energy () changes to assess stabilization efficacy . Surface tension measurements of trehalose solutions correlate with stabilization outcomes and should be included .
Q. What model systems are appropriate for studying α,β-trehalose’s role in autophagy induction?
Use neurodegenerative disease models (e.g., Huntington’s disease in transgenic mice) to monitor autophagy markers (LC3-II/I ratio, p62 degradation) via Western blot. Pair with mTOR-independent pathway assays , such as AMPK activation, to isolate trehalose-specific effects .
Advanced Research Questions
Q. How can conflicting data on α,β-trehalose’s autophagy-enhancing effects be resolved across studies?
Discrepancies often arise from variations in cell type-specific lysosomal pH or trehalose concentration thresholds. To address this:
Q. What experimental designs mitigate confounding factors in α,β-trehalose’s dual role as a stabilizer and signaling molecule?
Employ time-resolved NMR to differentiate structural stabilization (direct trehalose-protein interactions) from signaling effects (e.g., trehalose-mediated transcriptional changes). Use transcriptomic profiling (RNA-seq) to identify early-response genes activated by trehalose, independent of stress pathways .
Q. How do researchers reconcile α,β-trehalose’s broad stabilization claims with its variable efficacy across protein classes?
Conduct systematic comparisons using proteins with divergent physicochemical properties (e.g., hydrophobicity, charge distribution). Apply Wyman linkage analysis to quantify trehalose exclusion during protein denaturation, correlating results with polypeptide chain length and solvent-accessible surface area .
Q. What statistical frameworks address reproducibility challenges in trehalose-related protein aggregation studies?
Use Krippendorff’s Alpha (α ≥ 0.80) to ensure inter-rater reliability in qualitative assessments (e.g., microscopy-based aggregation scoring). For quantitative data, apply mixed-effects models to account for batch variability in trehalose purity or storage conditions .
Methodological Guidance
- For structural studies : Pair Fourier-transform infrared spectroscopy (FTIR) with molecular dynamics simulations to map trehalose-water-protein interactions .
- For in vivo applications : Optimize trehalose delivery using nanoparticle encapsulation to bypass rapid renal clearance and enhance bioavailability in neurological studies .
- Data interpretation : When reporting stabilization effects, include ΔCp (heat capacity change) values to clarify whether trehalose alters protein folding cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
